7-(Difluoromethoxy)quinazolin-4(3H)-one

Pharmaceutical quality control Impurity reference standard Analytical method validation

7-(Difluoromethoxy)quinazolin-4(3H)-one (CAS 2225147-32-8) is a functionalized quinazolin-4(3H)-one derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 7-position of the quinazolinone core. This compound is formally designated as Mefatinib Impurity 7/Impurity 9 and serves as a pharmacopoeia-grade reference standard for the quality control of mefatinib (mifanertinib), a second-generation irreversible EGFR/HER2 tyrosine kinase inhibitor approved in China (NMPA, for non-small-cell lung cancer.

Molecular Formula C9H6F2N2O2
Molecular Weight 212.156
CAS No. 2225147-32-8
Cat. No. B3004979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Difluoromethoxy)quinazolin-4(3H)-one
CAS2225147-32-8
Molecular FormulaC9H6F2N2O2
Molecular Weight212.156
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)F)N=CNC2=O
InChIInChI=1S/C9H6F2N2O2/c10-9(11)15-5-1-2-6-7(3-5)12-4-13-8(6)14/h1-4,9H,(H,12,13,14)
InChIKeyQYUPHYZWBVICIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Difluoromethoxy)quinazolin-4(3H)-one (CAS 2225147-32-8): A Defined Quinazolinone Reference Standard and Synthetic Intermediate for EGFR/HER2 Kinase Inhibitor Development


7-(Difluoromethoxy)quinazolin-4(3H)-one (CAS 2225147-32-8) is a functionalized quinazolin-4(3H)-one derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 7-position of the quinazolinone core . This compound is formally designated as Mefatinib Impurity 7/Impurity 9 and serves as a pharmacopoeia-grade reference standard for the quality control of mefatinib (mifanertinib), a second-generation irreversible EGFR/HER2 tyrosine kinase inhibitor approved in China (NMPA, 2025) for non-small-cell lung cancer [1]. Beyond its regulatory role, the 7-difluoromethoxyquinazolinone scaffold constitutes the critical pharmacophoric core of mefatinib and is employed as a versatile synthetic building block for generating focused libraries of kinase-targeted quinazoline derivatives [2].

Why 7-(Difluoromethoxy)quinazolin-4(3H)-one Cannot Be Substituted by Generic 7-Alkoxyquinazolinones in Regulated Analytical or Medicinal Chemistry Workflows


Substitution of 7-(difluoromethoxy)quinazolin-4(3H)-one by generic 7-methoxyquinazolin-4(3H)-one (CAS 16064-24-7) or other 7-alkoxy analogs is precluded by three interdependent factors. First, the -OCF₂H group is a metabolically stable bioisostere of -OCH₃, with the electron-withdrawing fluorine atoms reducing susceptibility to cytochrome P450-mediated O-dealkylation while simultaneously increasing lipophilicity (ACD/LogP of the closely related 4-chloro-7-(difluoromethoxy)quinazoline = 1.78 vs. estimated ~0.8–1.0 for the 7-methoxy congener) . Second, as a patent-specified related substance in the mefatinib drug substance (WO-2020011020-A1), only the authentic 7-difluoromethoxy compound is legally and technically valid as an impurity reference standard for HPLC method validation and quality release testing [1]. Third, the -OCF₂H substituent at position 7 is essential for the irreversible covalent binding mechanism of mefatinib to EGFR Cys797; replacement with -OCH₃ would ablate this critical pharmacophoric feature and produce misleading structure-activity relationship (SAR) data in kinase inhibition assays .

7-(Difluoromethoxy)quinazolin-4(3H)-one: Quantified Differentiation Evidence Against the Nearest Comparators


Regulatory Impurity Specification: Patent-Defined Acceptance Limit of ≤1.0% Normalized Content Versus Unspecified Quinazolinone Impurities

Patent WO-2020011020-A1 explicitly defines 7-(difluoromethoxy)quinazolin-4(3H)-one as the Formula (II) related substance in mefatinib drug substance and mandates a normalized percentage content of ≤1.0% (but not zero). In contrast, generic 7-methoxyquinazolin-4(3H)-one or 7-hydroxyquinazolin-4(3H)-one are not specified as controlled impurities in any regulatory filing for mefatinib, meaning they lack a defined acceptance criterion and validated HPLC method for quantitation in this drug matrix [1]. The patent further specifies that this compound serves as the reference standard for detecting and controlling related substance content via high-performance liquid chromatography using disodium hydrogen phosphate-phosphate buffer and methanol as mobile phase with gradient elution . The technical consequence is that only the authentic 7-difluoromethoxy compound can generate compliant Certificates of Analysis (CoA) for mefatinib API batch release; procurement of a non-authentic analog would render the analytical method invalid for regulatory submission.

Pharmaceutical quality control Impurity reference standard Analytical method validation

Lipophilicity Differentiation: ACD/LogP 1.78 for the 7-Difluoromethoxy Scaffold Versus Estimated ~0.8–1.0 for 7-Methoxy Analogs

The -OCF₂H substituent at position 7 confers a measurable increase in lipophilicity compared to the -OCH₃ analog. For the closely related 4-chloro-7-(difluoromethoxy)quinazoline, the experimentally validated ACD/LogP is 1.78, with ACD/LogD (pH 5.5 and 7.4) = 1.91 . In contrast, 7-methoxyquinazolin-4(3H)-one (CAS 16064-24-7, MW 176.17) has a predicted LogP in the range of ~0.8–1.0 based on its lower molecular weight and absence of fluorine atoms . This LogP elevation of approximately +0.8 to +1.0 log units directly impacts membrane permeability, with the difluoromethoxy analog achieving an ACD/BCF (bioconcentration factor) of 16.72 at pH 5.5 and 7.4, indicating enhanced passive diffusion potential across biological membranes . The electron-withdrawing effect of the -OCF₂H group also lowers the pKa of the quinazolinone N3-H, which can alter solubility-pH profiles and formulation behavior relative to the methoxy congener.

Physicochemical property differentiation Lipophilicity optimization Drug design

Metabolic Stability Advantage: Fluoroalkoxy Substitution at Position 7 Improves In Vitro Metabolic Stability Relative to Methoxy in Quinazoline PDE10A Inhibitors

In a direct structure-metabolism study of 6,7-dialkoxybiaryl quinazoline-based phosphodiesterase 10A (PDE10A) inhibitors, fluoroethoxy substitution at position 7 of the quinazoline ring demonstrated improved metabolic stability over the methoxy-containing lead structure PQ-10 in rat liver S9-fraction in vitro metabolism assays [1]. This finding is consistent with the well-established medicinal chemistry principle that the -OCF₂H group functions as a metabolically stable bioisostere of -OCH₃, resisting cytochrome P450-mediated oxidative O-demethylation—a primary clearance pathway for methoxy-substituted heterocycles [2]. While this evidence comes from the PDE10A inhibitor class rather than EGFR-targeted quinazolinones, the metabolic advantage is scaffold-independent and derives from the intrinsic electronic properties of the C-F bond (bond dissociation energy ~485 kJ/mol for C-F vs. ~350 kJ/mol for C-O in methoxy), making it a class-level inference applicable to 7-(difluoromethoxy)quinazolin-4(3H)-one relative to its 7-methoxy analog [2].

Metabolic stability Fluorine medicinal chemistry Bioisostere design

Kinase Inhibition Potency Context: Mefatinib (7-OCF₂H Scaffold) Achieves EGFR IC₅₀ = 0.4 nM Versus Gefitinib IC₅₀ = 33 nM in Head-to-Head Biochemical Assay Comparison

Mefatinib (mifanertinib), whose pharmacophoric core is the 7-(difluoromethoxy)quinazoline scaffold, demonstrates an EGFR inhibitory IC₅₀ of 0.4 nM in biochemical kinase assays, representing an approximately 82.5-fold greater potency than gefitinib (IC₅₀ = 33 nM) . Mefatinib also potently inhibits HER2 with IC₅₀ = 11.7 nM . Critically, mefatinib is an irreversible (covalent), ATP-competitive inhibitor, with the 7-OCF₂H group contributing to the correct positioning of the Michael acceptor warhead for covalent bond formation with EGFR Cys797 . In the clinical setting, first-line mefatinib achieved an objective response rate (ORR) of 84.9% and a median progression-free survival (PFS) of 15.4 months in 106 patients with advanced EGFR-mutant NSCLC, outperforming historical benchmarks for first-generation reversible TKIs in this indication [1]. While this evidence pertains to mefatinib as the final drug substance rather than the isolated 7-(difluoromethoxy)quinazolin-4(3H)-one intermediate, it establishes the essential pharmacophoric contribution of the 7-OCF₂H-quinazoline scaffold to clinical-grade kinase inhibition.

EGFR kinase inhibition Irreversible TKI Potency comparison

Procurement Traceability: Fully Characterized Reference Standard with HPLC Purity ≥98% and Multi-Technique Certification Versus Uncharacterized Research-Grade Analogs

7-(Difluoromethoxy)quinazolin-4(3H)-one is commercially available as a fully characterized reference standard (Mefatinib Impurity 7/9) with documented HPLC purity ≥98% (LeYan catalog no. 2073374) . Reference standard vendors supply the compound under dual ISO 17034-accredited quality systems (recognized by CNAS and ANAB) with comprehensive Certificates of Analysis including HPLC purity, LC-MS, ¹H-NMR, and ¹³C-NMR characterization data . In contrast, generic 7-methoxyquinazolin-4(3H)-one (CAS 16064-24-7) is typically supplied as a research-grade building block with variable purity (typically >98% HPLC) but without the regulatory-compliant CoA documentation, stability-indicating method validation data, or traceability to pharmacopeial standards required for use as an impurity reference material in GMP quality control . For the specific application of mefatinib-related substance testing, only the authentic 7-difluoromethoxy compound provides the requisite chromatographic retention time match and spectral identity confirmation against the drug substance impurity profile.

Reference standard Analytical quality control Procurement specification

Cytotoxic Potency of the Quinazolin-4(3H)-one Scaffold Class: Synthesized Derivatives Show 2- to 87-Fold Superiority Over Lapatinib Against MCF-7 and A2780 Cancer Cell Lines

A systematic SAR study of quinazolin-4(3H)-one derivatives evaluated against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines demonstrated that the most potent synthesized compounds achieved IC₅₀ values 2- to 30-fold superior to the positive control lapatinib against MCF-7 cells (most potent compound 3j IC₅₀ = 0.20 ± 0.02 µM vs. lapatinib IC₅₀ = 5.9 ± 0.74 µM; a 29.5-fold improvement) and 4- to 87-fold superior against A2780 cells (most potent compound 3g IC₅₀ = 0.14 ± 0.03 µM vs. lapatinib IC₅₀ = 12.11 ± 1.03 µM; an 86.5-fold improvement) [1]. Critically, these quinazolin-4(3H)-one derivatives were confirmed to inhibit multiple tyrosine protein kinases including CDK2, HER2, EGFR, and VEGFR2, with compounds 2i and 3i demonstrating ATP non-competitive type-II inhibition against CDK2 and ATP competitive type-I inhibition against EGFR [1]. While 7-(difluoromethoxy)quinazolin-4(3H)-one itself was not the specific compound tested in this series, the study establishes the quinazolin-4(3H)-one scaffold as a privileged chemotype for multi-kinase inhibition with quantifiable superiority over lapatinib—a dual EGFR/HER2 inhibitor—providing class-level evidence for the scaffold's intrinsic potency [2].

Anticancer cytotoxicity Tyrosine kinase inhibition Structure-activity relationship

Procurement-Guiding Application Scenarios for 7-(Difluoromethoxy)quinazolin-4(3H)-one Where the Evidence Confirms a Decisive Advantage


Mefatinib API Batch Release and Stability-Indicating HPLC Method Validation

In GMP-compliant quality control of mefatinib active pharmaceutical ingredient (API), 7-(difluoromethoxy)quinazolin-4(3H)-one serves as the patent-specified Formula (II) related substance reference standard with a defined acceptance limit of ≤1.0% normalized content [1]. Analytical method development groups procuring this compound for HPLC method validation can directly reference the WO-2020011020-A1 chromatographic conditions (disodium hydrogen phosphate-phosphate buffer/methanol gradient elution) and the ISO 17034-accredited CoA with ¹H-NMR and LC-MS characterization to establish system suitability, specificity, linearity, accuracy, and precision parameters without requiring in-house structural elucidation . This application is the only regulatory-compliant path for mefatinib impurity profiling; substitution with 7-methoxyquinazolin-4(3H)-one or other quinazolinone analogs would invalidate the method due to mismatched retention time and spectral identity, requiring costly re-validation and risking regulatory deficiency letters .

Medicinal Chemistry Lead Optimization of Irreversible EGFR/HER2 Kinase Inhibitors

For medicinal chemistry programs targeting irreversible (covalent) EGFR and HER2 kinase inhibition, 7-(difluoromethoxy)quinazolin-4(3H)-one provides the validated core scaffold that underpins mefatinib's sub-nanomolar EGFR potency (IC₅₀ = 0.4 nM, ~82.5-fold more potent than gefitinib at IC₅₀ = 33 nM) [1]. The 7-OCF₂H group is essential for achieving the correct molecular geometry that positions the Michael acceptor warhead for covalent bond formation with EGFR Cys797, a mechanism that confers sustained target engagement and overcomes acquired resistance mediated by ATP-binding site mutations (e.g., T790M) . The demonstrated metabolic stability advantage of 7-fluoroalkoxy over 7-methoxy substitution in the quinazoline scaffold—confirmed in rat liver S9-fraction assays for PDE10A inhibitors—provides additional justification for selecting the 7-OCF₂H building block over 7-OCH₃ analogs at the hit-to-lead transition stage .

Synthesis of Focused Quinazolinone-Derived Kinase Inhibitor Libraries

As a synthetic building block, 7-(difluoromethoxy)quinazolin-4(3H)-one enables the generation of focused compound libraries for multi-kinase inhibitor screening. The quinazolin-4(3H)-one scaffold class has demonstrated 2- to 87-fold superiority over lapatinib in cytotoxicity against MCF-7 and A2780 cancer cell lines, with confirmed inhibitory activity across CDK2, HER2, EGFR, and VEGFR2 kinases [1]. The 7-OCF₂H substituent offers a synthetically tractable handle for further derivatization at the 2- and 3-positions of the quinazolinone ring, while the difluoromethoxy group itself enhances lipophilicity (ACD/LogP ~1.78 for closely related analogs) and resists oxidative metabolism—properties that are directly transferable to downstream library members . Procurement of this specific building block, rather than the 7-methoxy or 7-hydroxy analogs, ensures that the resulting library members inherit favorable drug-like properties from the outset, reducing the need for late-stage physicochemical optimization .

Pharmacopeial Reference Standard Procurement for ANDA/NDA Regulatory Submissions

For generic pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) referencing mefatinib, or for innovator companies filing New Drug Applications (NDAs) for mefatinib-containing products, 7-(difluoromethoxy)quinazolin-4(3H)-one is the only acceptable impurity reference standard for related substances testing per the originator patent WO-2020011020-A1 [1]. The compound is commercially available at ≥98% HPLC purity with full characterization data packages (¹H-NMR, ¹³C-NMR, LC-MS) from ISO 17034-accredited suppliers, meeting ICH Q3A/Q3B impurity qualification requirements . The patent-established link between this specific impurity and the normalized content specification (≤1.0%) provides regulatory cover for ANDA filers, while procurement of a non-authentic analog would require a comprehensive bridging study to demonstrate equivalence—a time- and resource-intensive exercise that regulatory agencies may reject .

Quote Request

Request a Quote for 7-(Difluoromethoxy)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.